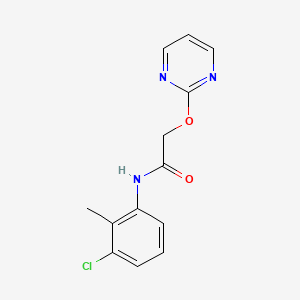
N-(3-chloro-2-methylphenyl)-2-(2-pyrimidinyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(2-pyrimidinyloxy)acetamide, also known as CP-690,550, is a chemical compound that has shown promising results in scientific research. This compound is a Janus kinase (JAK) inhibitor, which means it blocks the activity of JAK enzymes that are involved in various physiological processes. CP-690,550 has been studied extensively for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Environmental Impact
The comparative metabolism of chloroacetamide herbicides, including compounds structurally related to N-(3-chloro-2-methylphenyl)-2-(2-pyrimidinyloxy)acetamide, has been explored in human and rat liver microsomes. These studies shed light on the carcinogenic potential of these compounds through metabolic activation pathways leading to DNA-reactive products. Notably, the metabolism of such compounds involves complex pathways, with key intermediates like CDEPA and CMEPA leading to carcinogenic metabolites through bioactivation processes. This research is pivotal in understanding the environmental and health implications of these herbicides (Coleman et al., 2000).
Anticancer and Antioxidant Properties
Research has also focused on the synthesis and evaluation of derivatives of this compound for potential anticancer and antioxidant applications. One study synthesized compounds with significant in vitro cytotoxic activity against cancer cell lines, indicating the potential of these derivatives as anticancer agents (Al-Sanea et al., 2020). Another study evaluated the antioxidant properties of similar derivatives, highlighting their considerable activity and suggesting their utility in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Biodegradation and Environmental Remediation
The role of this compound and related compounds in environmental remediation has been explored through studies on biodegradation pathways. Research on the N-deethoxymethylation of acetochlor, a related chloroacetamide herbicide, by Rhodococcus sp. highlights the microbial pathways involved in breaking down these compounds, pointing towards potential strategies for mitigating their environmental impact (Wang et al., 2015).
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-9-10(14)4-2-5-11(9)17-12(18)8-19-13-15-6-3-7-16-13/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUROHMZMLBMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5564101.png)
![5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide](/img/structure/B5564107.png)
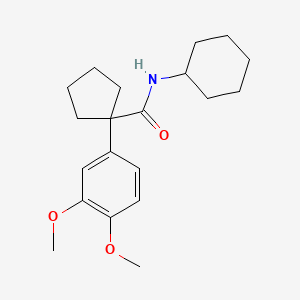
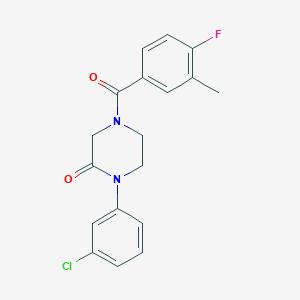
![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564122.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)propanamide](/img/structure/B5564138.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B5564147.png)
![N-[cyclopropyl(4-methoxyphenyl)methyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5564159.png)
![2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5564167.png)
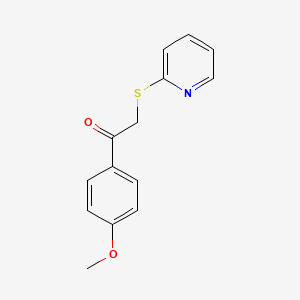
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]pyrrolidin-3-amine](/img/structure/B5564178.png)
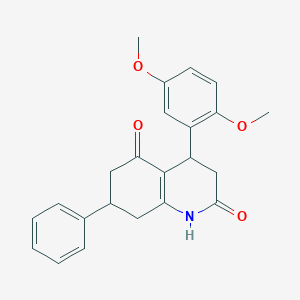
![N-isopropyl-8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5564204.png)